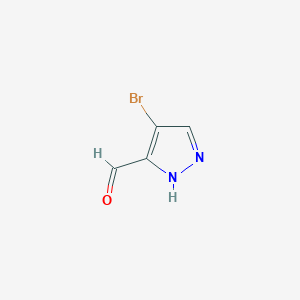

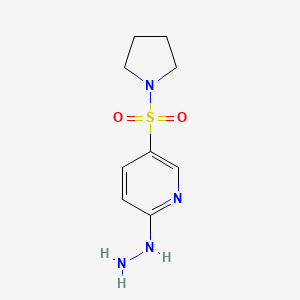

![molecular formula C7H7Br2N3 B2372714 2-(Bromomethyl)imidazo[1,2-a]pyrimidine hydrobromide CAS No. 125058-21-1](/img/structure/B2372714.png)

2-(Bromomethyl)imidazo[1,2-a]pyrimidine hydrobromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

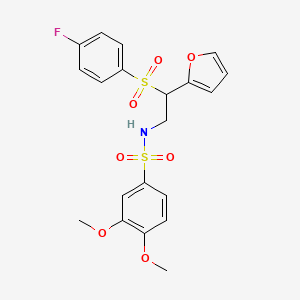

2-(Bromomethyl)imidazo[1,2-a]pyrimidine hydrobromide is a chemical compound with the CAS Number: 125058-21-1. It has a molecular weight of 292.96 . The IUPAC name for this compound is 2-(bromomethyl)imidazo[1,2-a]pyrimidine hydrobromide . The compound is typically stored at room temperature and is available in solid form .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidines has been achieved through various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reactions, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, and chiral compounds synthesis .Molecular Structure Analysis

The InChI code for 2-(Bromomethyl)imidazo[1,2-a]pyrimidine hydrobromide is 1S/C7H6BrN3.BrH/c8-4-6-5-11-3-1-2-9-7(11)10-6;/h1-3,5H,4H2;1H . This indicates the connectivity and hydrogen count of the atoms in the molecule, but not the three-dimensional structure.Physical And Chemical Properties Analysis

2-(Bromomethyl)imidazo[1,2-a]pyrimidine hydrobromide is a solid at room temperature . It has a molecular weight of 292.96 .Wissenschaftliche Forschungsanwendungen

Oxidative Carbon-Nitrogen Bond Formation

2-(Bromomethyl)imidazo[1,2-a]pyrimidine hydrobromide is utilized in oxidative carbon-nitrogen bond formation. A study demonstrated its use in synthesizing complex imidazo[1,2-α]pyridines or imidazo[1,2-α]pyrimidines, highlighting the metal-free conditions of the reaction (Huo et al., 2016).

Solid-Phase Synthesis

The compound is important in solid-phase synthesis, where it aids in forming imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives through condensation with 2-aminopyridine or 2-aminopyrimidine derivatives (Kazzouli et al., 2003).

Palladium-Catalyzed Arylation

In the field of organic synthesis, 2-(Bromomethyl)imidazo[1,2-a]pyrimidine hydrobromide plays a role in palladium-catalyzed arylation, particularly in the synthesis of 3-arylimidazo[1,2-a]pyrimidines from unsubstituted heterocycles (Li et al., 2003).

Synthesis of Derivatives

This compound is instrumental in synthesizing various derivatives of imidazo[1,2-a]pyrimidine, with reactions involving 2-aminopyrimidines, methyl aryl ketones, and halogens. This process leads to the formation of bromo-substituted imidazo[1,2-a]pyrimidines (Kochergin et al., 2000).

Electrophilic Substitution Reactions

The synthesis of 2-(2-furyl)imidazo[1,2-a]pyrimidine has been carried out using this compound, demonstrating its role in electrophilic substitution reactions such as azocoupling, nitrosation, and bromination (Saldabol et al., 2006).

Environmentally Benign Synthesis

This compound is utilized in environmentally benign synthesis processes. An example is the catalyst-free heteroannulation reaction for imidazo[1,2-a]pyridines/pyrimidines/pyrazines developed in green solvent under microwave irradiation, where it plays a critical role (Rao et al., 2018).

Safety and Hazards

The safety information for 2-(Bromomethyl)imidazo[1,2-a]pyrimidine hydrobromide indicates that it should be handled with care. The compound is associated with hazard statements H315, H318, and H335, which indicate that it can cause skin irritation, eye damage, and respiratory irritation, respectively . The safety data sheet (SDS) for the compound can be accessed for more detailed information .

Zukünftige Richtungen

Imidazo[1,2-a]pyridine, a similar compound, has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . Some derivatives of imidazo[1,2-a]pyridine have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB), indicating potential future directions for the development of new drugs .

Wirkmechanismus

Target of Action

Imidazo[1,2-a]pyridine derivatives have been reported to act as covalent anticancer agents . They have been utilized as the core backbone for the development of covalent inhibitors, specifically as KRAS G12C inhibitors .

Mode of Action

Imidazo[1,2-a]pyridine derivatives have been reported to act as covalent inhibitors . Covalent inhibitors form a covalent bond with their target, which can lead to irreversible inhibition and prolonged pharmacological effects.

Biochemical Pathways

Given its potential role as a covalent inhibitor, it may affect pathways related to the function of its target proteins .

Result of Action

As a potential covalent inhibitor, it may lead to the inhibition of its target proteins, which could result in various downstream effects depending on the specific roles of these proteins .

Eigenschaften

IUPAC Name |

2-(bromomethyl)imidazo[1,2-a]pyrimidine;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3.BrH/c8-4-6-5-11-3-1-2-9-7(11)10-6;/h1-3,5H,4H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTLYXYQHZUVZFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(N=C2N=C1)CBr.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.96 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Bromomethyl)imidazo[1,2-a]pyrimidine hydrobromide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

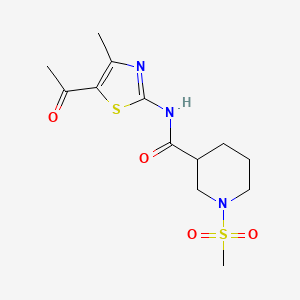

![ethyl 2-(3-(4-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2372638.png)

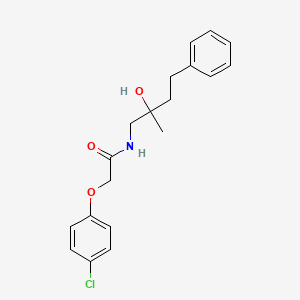

![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(3-phenylpropanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2372642.png)

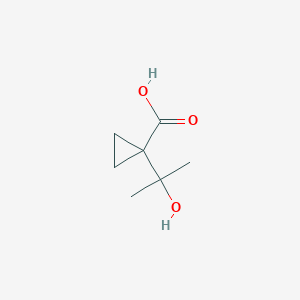

![2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B2372647.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-cyanobenzamide](/img/structure/B2372648.png)

![1-(4-chlorophenyl)-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2372650.png)